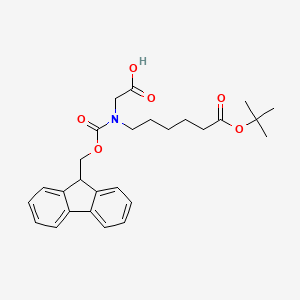
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a tert-butoxy group, which provides steric hindrance and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine typically involves multiple steps:
Protection of Glycine: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the Hexyl Chain: The protected glycine is then reacted with a hexyl chain containing a tert-butoxy group. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the molecule, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups such as the tert-butoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic reagents such as alkoxides or amines can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butoxy group.
科学的研究の応用
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the stability of the molecule. The compound interacts with various molecular targets and pathways, depending on its specific application in research or industry.
類似化合物との比較
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the hexyl chain and tert-butoxy group, making it less sterically hindered.
N-(tert-Butoxycarbonyl)-glycine: Contains a different protecting group (Boc) instead of Fmoc, offering different stability and reactivity.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Similar structure but with a shorter alkyl chain.
Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(6-(tert-butoxy)-6-oxohexyl)glycine is unique due to the combination of the fluorenylmethoxycarbonyl protecting group and the hexyl chain with a tert-butoxy group. This combination provides both protection and steric hindrance, making it a valuable compound in peptide synthesis and other applications.
特性
分子式 |
C27H33NO6 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]amino]acetic acid |
InChI |
InChI=1S/C27H33NO6/c1-27(2,3)34-25(31)15-5-4-10-16-28(17-24(29)30)26(32)33-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23H,4-5,10,15-18H2,1-3H3,(H,29,30) |
InChIキー |
RMXXRIQCBYRWAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


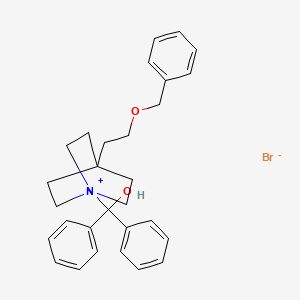


![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
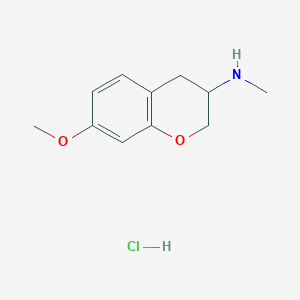
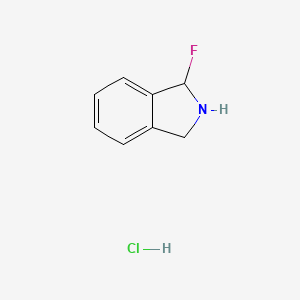
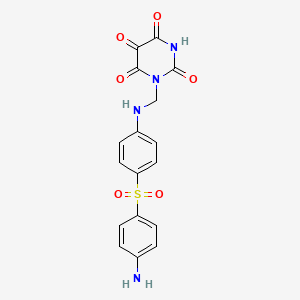
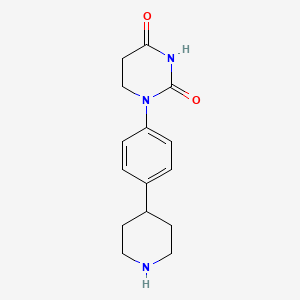


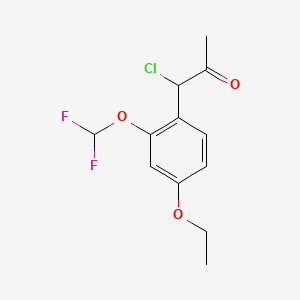
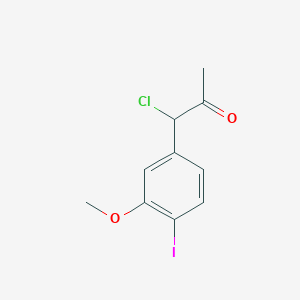
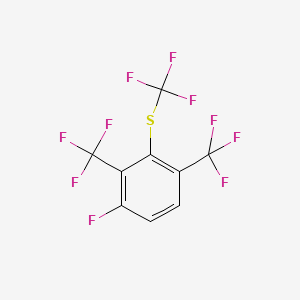
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
